![molecular formula C12H21ClN2O2 B1389703 [2-amino-1-(2,5-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride CAS No. 1185301-52-3](/img/structure/B1389703.png)
[2-amino-1-(2,5-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine dihydrochloride is a chemical compound with a complex structure that includes a dimethoxyphenyl group and a diamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Condensation Reaction: The benzaldehyde undergoes a condensation reaction with nitromethane in the presence of an alkali to form 1-(2,5-dimethoxyphenyl)-2-nitroethanol.
Reduction: The nitro group is then reduced using a boron reductant to yield 1-(2,5-dimethoxyphenyl)-2-aminoethanol.
Final Steps:
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be environmentally friendly, with mild reaction conditions and high yields .
化学反応の分析
Types of Reactions
1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
科学的研究の応用
1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine dihydrochloride has several scientific research applications:
作用機序
The mechanism of action of 1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,5-Dimethoxyphenylacetonitrile: Shares the dimethoxyphenyl group but differs in its nitrile functionality.
2-Chloro-1-(2,5-Dimethoxyphenyl)ethanone: Contains a chloro group instead of the diamine moiety.
(E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one: A more complex structure with additional functional groups.
Uniqueness
1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
1185301-52-3 |
|---|---|
分子式 |
C12H21ClN2O2 |
分子量 |
260.76 g/mol |
IUPAC名 |
1-(2,5-dimethoxyphenyl)-N,N-dimethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C12H20N2O2.ClH/c1-14(2)11(8-13)10-7-9(15-3)5-6-12(10)16-4;/h5-7,11H,8,13H2,1-4H3;1H |
InChIキー |
GVDTWLCHYSRPBS-UHFFFAOYSA-N |
SMILES |
CN(C)C(CN)C1=C(C=CC(=C1)OC)OC.Cl.Cl |
正規SMILES |
CN(C)C(CN)C1=C(C=CC(=C1)OC)OC.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



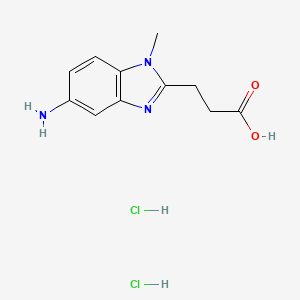
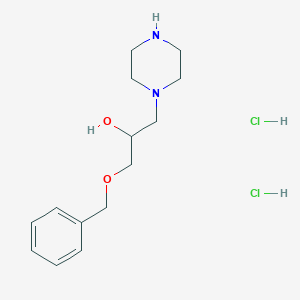


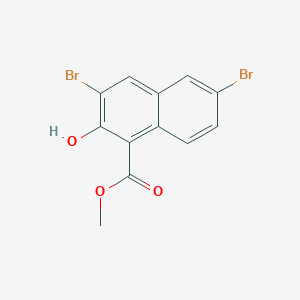
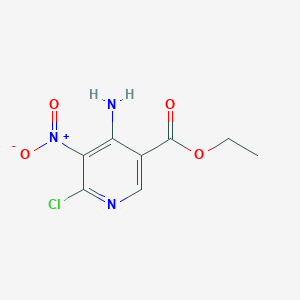
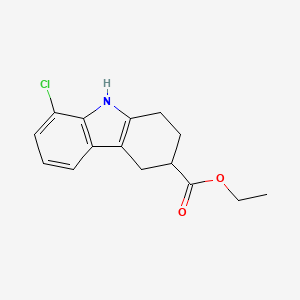
![2-chloro-1-[6-(ethylsulfonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]-1-ethanone](/img/structure/B1389633.png)





